Benzoic acid, 3-(methylamino)-, methyl ester
CAS No.: 104542-38-3
Cat. No.: VC2358544
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104542-38-3 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | methyl 3-(methylamino)benzoate |
| Standard InChI | InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 |
| Standard InChI Key | SIAMCUXFDUNWAK-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC(=C1)C(=O)OC |
| Canonical SMILES | CNC1=CC=CC(=C1)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Details
Benzoic acid, 3-(methylamino)-, methyl ester, also known as methyl 3-(methylamino)benzoate, is characterized by a benzoic acid moiety with a methylamino group at the meta position and a methyl ester functional group. The compound has several identifiers that facilitate its recognition in scientific databases and literature.
| Parameter | Value |
|---|---|
| CAS Registry Number | 104542-38-3 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | methyl 3-(methylamino)benzoate |
| InChI | InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 |
| InChIKey | SIAMCUXFDUNWAK-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC(=C1)C(=O)OC |
The compound contains several key functional groups that determine its chemical behavior: a methylamino group (-NHCH3) at the meta position of the benzene ring, a carbonyl group (C=O), and a methoxy group (-OCH3) forming the methyl ester .
Physical Properties
Benzoic acid, 3-(methylamino)-, methyl ester typically appears as a white to off-white solid or crystalline substance at room temperature. Its physical and chemical properties make it suitable for various applications in organic synthesis and pharmaceutical research.
| Property | Description |
|---|---|
| Appearance | White to off-white solid or crystalline substance |
| Solubility | Soluble in organic solvents (ethanol, methanol); limited solubility in water |
| Stability | Generally stable under normal laboratory conditions |
| Reactivity | Reactive at both the methylamino group and ester functionality |
The presence of the methylamino group imparts basic properties to the compound, allowing it to participate in various acid-base reactions. The ester group is susceptible to hydrolysis under appropriate conditions .
Synthesis Methods
Laboratory Synthesis
The primary method for synthesizing benzoic acid, 3-(methylamino)-, methyl ester involves the esterification of 3-methylaminobenzoic acid with methanol in the presence of an acid catalyst. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction can be represented as:
3-methylaminobenzoic acid + methanol → benzoic acid, 3-(methylamino)-, methyl ester + water
Typically, this reaction requires:
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An acid catalyst (such as concentrated sulfuric acid or hydrogen chloride)
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Reflux conditions to drive the reaction to completion
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Purification steps including extraction, washing, and recrystallization
Alternative Synthesis Routes
Alternative synthetic routes may include:
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Methylation of methyl 3-aminobenzoate using appropriate methylating agents
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Selective reduction of corresponding nitro compounds to the methylamino derivative
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Protective group strategies when working with more complex substrates
The choice of synthetic method often depends on the availability of starting materials, required purity, and scale of production.
Chemical Reactions
Hydrolysis
The ester group in benzoic acid, 3-(methylamino)-, methyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-methylaminobenzoic acid. This reaction is important for prodrug applications where the ester serves as a protecting group .
Under basic conditions:
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Reaction with sodium hydroxide or potassium hydroxide
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Formation of the carboxylate salt
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Acidification to obtain the free acid
Under acidic conditions:
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Reaction with aqueous mineral acids
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Direct formation of the carboxylic acid
Reactions at the Methylamino Group
The methylamino group (-NHCH3) at the meta position can participate in various reactions:
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Acylation: Formation of amide derivatives with acyl chlorides or anhydrides
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Alkylation: Further alkylation to form tertiary amines
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Oxidation: Potential oxidation to nitroso or nitro compounds under suitable conditions
The nucleophilic nature of the methylamino group makes it a reactive site for many electrophilic reagents .
Transesterification
The methyl ester group can undergo transesterification reactions with other alcohols in the presence of appropriate catalysts, leading to the formation of different ester derivatives. This reaction is valuable for creating a library of related compounds for structure-activity relationship studies.
Applications
Pharmaceutical Applications
Benzoic acid, 3-(methylamino)-, methyl ester has potential applications in pharmaceutical research due to structural features that may confer biological activity:
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Building block for medicinal chemistry
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Intermediate in the synthesis of more complex drug candidates
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Model compound for studying structure-activity relationships
The presence of both hydrogen bond donors (methylamino group) and acceptors (carbonyl oxygen) makes this compound interesting from a medicinal chemistry perspective .
Research Applications
In research settings, the compound finds applications as:
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Reference standard for analytical methods
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Intermediate in organic synthesis
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Subject of structure-property relationship studies
The reactivity at multiple sites allows for selective modifications, making it a versatile building block in chemical research.
Biological Activity
Enzyme Interactions
Benzoic acid derivatives, including methylamino substituted variants, can interact with various enzymes through:
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Hydrogen bonding interactions via the methylamino group
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Hydrophobic interactions through the aromatic ring
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Potential inhibition of specific enzymes involved in microbial metabolism
These interactions suggest potential applications in enzyme inhibitor design and development .
Comparison with Similar Compounds
Structural Analogs
Comparing benzoic acid, 3-(methylamino)-, methyl ester with related compounds provides insights into structure-activity relationships and chemical reactivity patterns.
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 3-(aminomethyl)benzoate | C9H11NO2 | Position of the amino group (benzylic vs. directly on ring) |
| Methyl 3-aminobenzoate | C8H9NO2 | Primary amine instead of secondary (methylamino) group |
| Methyl 3-(acetylamino)benzoate | C10H11NO3 | Acetylated amino group, additional oxygen atom |
| Ethyl 3-(methylamino)benzoate | C10H13NO2 | Ethyl ester instead of methyl ester |
The position and nature of substituents on the aromatic ring significantly influence physical properties, reactivity, and potential biological activities .
Functional Group Variations
The presence of the methylamino group distinguishes this compound from other benzoic acid derivatives:
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Compared to primary amine analogs (methyl 3-aminobenzoate), the methylamino group is less basic but more lipophilic
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Compared to amide derivatives (methyl 3-(acetylamino)benzoate), the methylamino group retains nucleophilicity
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Chain-extended variants like methyl 3-[2-(methylamino)ethyl]benzoate demonstrate how structural modifications can alter physicochemical properties
These comparative analyses are valuable for designing compounds with specific properties for targeted applications .
Analytical Methods
Spectroscopic Identification
Several spectroscopic techniques are employed for the identification and characterization of benzoic acid, 3-(methylamino)-, methyl ester:
| Technique | Key Features |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic signals for aromatic protons, N-CH3 group, and O-CH3 group |
| Infrared Spectroscopy (IR) | Distinctive bands for C=O stretching, N-H stretching, and C-O stretching |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 165, fragmentation pattern involving loss of methoxy group |
These techniques provide complementary information for structural confirmation and purity assessment.
Chromatographic Methods
Chromatographic techniques used for isolation and purification include:
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High-Performance Liquid Chromatography (HPLC) using reversed-phase columns
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Thin-Layer Chromatography (TLC) with appropriate solvent systems
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Gas Chromatography (GC) for volatile derivatives
The presence of both polar functional groups and an aromatic ring makes benzoic acid, 3-(methylamino)-, methyl ester amenable to various chromatographic separations .
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